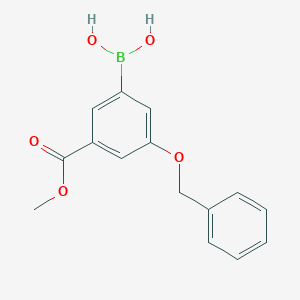

3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

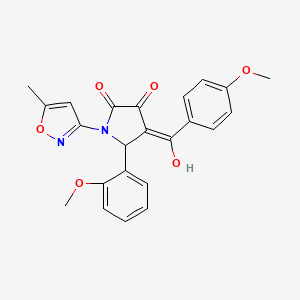

Overview

Description

3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid is a chemical compound used in scientific research. It is a boronic acid derivative that has gained attention due to its potential applications in medicinal chemistry.

Scientific Research Applications

Bioactive Compound Development

Research has highlighted the isolation and characterization of phenyl ether derivatives from marine-derived fungi, showcasing their strong antioxidant activities. These compounds, including analogs of "3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid," demonstrate significant potential in developing new antioxidants with applications in medicine and food preservation (Lan-lan Xu et al., 2017).

Targeted Drug Delivery

Studies have developed phenylboronic acid-functionalized polymeric micelles that exhibit slight cytotoxicity and can recognize HepG2 cells, promoting drug uptake. This indicates the utility of phenylboronic acid derivatives in designing targeted drug delivery systems for cancer therapy, where specificity and reduced side effects are crucial (Xiaojin Zhang et al., 2013).

Synthetic Applications

The compound has been applied in the synthesis of bioactive molecules and the development of new synthetic methods. For example, research on benzoxaboroles, derivatives of phenylboronic acids, has shown their importance as building blocks in organic synthesis, highlighting their broad applicability in creating bioactive molecules with potential pharmaceutical applications (Agnieszka Adamczyk-Woźniak et al., 2009).

Novel Catalytic Methods

The versatility of "this compound" extends to catalysis, where its derivatives have been used in innovative synthetic routes. For instance, the development of catalysts for Conia-ene carbocyclization of 1,3-dicarbonyl compounds, showcasing the potential for efficient synthesis of complex organic molecules (Yudong Yang et al., 2012).

Chemical Sensor Development

Another application is in the development of chemical sensors, where phenylboronic acid derivatives have been utilized for the amplified detection of saccharides. This is crucial for medical diagnostics, environmental monitoring, and food quality control, demonstrating the compound's role in advancing sensor technology (Jian Li et al., 2014).

Mechanism of Action

Target of Action

The primary target of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid Boronic acids and their esters, including this compound, are highly considered for the design of new drugs and drug delivery devices .

Mode of Action

The mode of action of This compound involves a process known as protodeboronation . This process is a radical approach that involves the removal of a boron atom from the boronic ester .

Biochemical Pathways

The biochemical pathways affected by This compound The compound is involved in a valuable transformation known as anti-markovnikov alkene hydromethylation .

Pharmacokinetics

The pharmacokinetics of This compound It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by this factor .

Result of Action

The result of the action of This compound The protodeboronation process it’s involved in has been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .

Action Environment

The action of This compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment .

properties

IUPAC Name |

(3-methoxycarbonyl-5-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BO5/c1-20-15(17)12-7-13(16(18)19)9-14(8-12)21-10-11-5-3-2-4-6-11/h2-9,18-19H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUCVFRAZQCPNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide](/img/structure/B2568798.png)

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride](/img/structure/B2568801.png)

![N-(5-chloro-2-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2568802.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2568809.png)

![4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2568811.png)

![4-benzoyl-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2568813.png)

![5-[(4-Chlorophenoxy)methyl]-3-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568814.png)